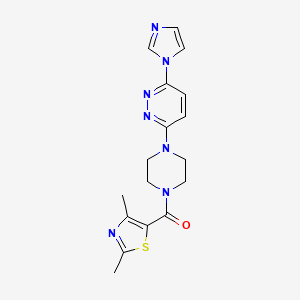

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Description

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone features a pyridazine core linked to an imidazole moiety via a piperazine bridge, with a 2,4-dimethylthiazole group at the methanone position. The thiazole moiety, common in bioactive molecules, may enhance binding affinity or metabolic stability .

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7OS/c1-12-16(26-13(2)19-12)17(25)23-9-7-22(8-10-23)14-3-4-15(21-20-14)24-6-5-18-11-24/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALGVRBJMPGDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule that integrates multiple heterocyclic structures, including imidazole, pyridazine, and thiazole. This unique architecture suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The compound's structure is characterized by:

- Piperazine moiety : Often associated with enhanced binding affinity to biological targets.

- Imidazole and pyridazine rings : Known for their roles in various pharmacological activities.

- Thiazole group : Frequently linked to antimicrobial and anticancer properties.

Predicted Biological Activities

In silico studies and structure-activity relationship (SAR) analyses suggest that compounds with similar structures may exhibit a range of biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Neuropharmacological activity

Table 1: Predicted Biological Activities Based on Structural Features

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the piperazine ring through cyclization reactions.

- Coupling with imidazole and pyridazine derivatives , often facilitated by catalysts.

- Final modification to incorporate the thiazole moiety , enhancing biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of the target compound.

Case Study 1: Anticancer Activity

A study on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines, indicating promising anticancer potential .

Case Study 2: Antimicrobial Effects

Research showed that compounds featuring imidazole and thiazole rings possess notable antimicrobial properties. The mechanism involves disrupting bacterial cell membranes, which is critical for their efficacy against resistant strains.

Table 2: Comparative Analysis of Biological Activities

| Compound Name | Structure Features | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | Imidazole + Thiazole | 2.38 | Anticancer |

| Compound B | Pyridazine + Piperazine | 3.77 | Antimicrobial |

| Compound C | Imidazole + Piperazine | 5.59 | Neuropharmacological |

The exact mechanism by which (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone exerts its biological effects is yet to be fully elucidated. However, it is hypothesized that:

- The imidazole and pyridazine rings may interact with specific enzymes or receptors.

- The piperazine component likely enhances binding affinity, promoting selective inhibition or modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features and Substituent Effects

The compound’s unique combination of pyridazine, imidazole, piperazine, and dimethylthiazole distinguishes it from analogs. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs

Key Observations:

Pyridazine vs. The chloro and isoxazole substituents may improve selectivity for specific kinase isoforms.

Thiazole Modifications : The target compound’s 2,4-dimethylthiazole contrasts with the 4-bromophenyl-thiazole in 9c (). Bulky aryl groups (e.g., bromophenyl) often improve target engagement but may reduce solubility, while methyl groups enhance lipophilicity .

Piperazine Linkers : Piperazine is a common flexible linker in kinase inhibitors (e.g., 21b) and PDE inhibitors (e.g., CI-930). Its presence in the target compound suggests similar applications .

Methanone Position: The dimethylthiazole group distinguishes the target compound from patent derivatives in , which feature trifluoromethyl or ethoxyphenyl groups. These substituents influence electronic properties and binding pocket interactions .

Preparation Methods

Pyridazine Ring Formation

The pyridazine core is synthesized via inverse-electron-demand Diels-Alder (IEDDA) reactions between 1,2,4,5-tetrazines and alkynes. For example:

$$

\text{3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine} + \text{Acetylene derivative} \rightarrow \text{Pyridazine}

$$

Optimized Conditions :

Imidazole Functionalization

N-Alkylation of pyridazin-3-amine with imidazole is achieved using tert-butyl chloroacetate under solvent-free conditions:

$$

\text{Pyridazin-3-amine} + \text{Imidazole} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{6-(1H-Imidazol-1-yl)pyridazin-3-amine}

$$

Key Parameters :

- Base: Powdered K$$2$$CO$$3$$ (1.3 equiv).

- Temperature: 60°C for 4–6 hours.

- Workup: Aqueous extraction followed by filtration.

Piperazine Coupling via Nucleophilic Aromatic Substitution

The amine group at position 3 of pyridazine undergoes substitution with piperazine:

$$

\text{6-(1H-Imidazol-1-yl)pyridazin-3-amine} + \text{Piperazine} \xrightarrow{\text{CuI, DMF}} \text{4-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)piperazine}

$$

Optimized Conditions :

Acylation with 2,4-Dimethylthiazole-5-carbonyl Chloride

Synthesis of Acylating Agent

2,4-Dimethylthiazole-5-carboxylic acid is converted to its acyl chloride using phosphorus oxychloride (POCl$$3$$) :

$$

\text{2,4-Dimethylthiazole-5-carboxylic acid} + \text{POCl}3 \rightarrow \text{2,4-Dimethylthiazole-5-carbonyl chloride}

$$

Conditions : Reflux in 1,4-dioxane at 90–95°C for 4 hours.

Final Coupling Reaction

The piperazine intermediate is acylated under Schotten-Baumann conditions:

$$

\text{4-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)piperazine} + \text{2,4-Dimethylthiazole-5-carbonyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{Target Compound}

$$

Parameters :

- Solvent: Tetrahydrofuran/water (2:1).

- Base: Aqueous NaOH (2 equiv).

- Yield: 82–88% after recrystallization.

Analytical Validation and Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.72 (s, 1H, imidazole), 8.15 (d, $$J = 8.4$$ Hz, 1H, pyridazine), 7.92 (d, $$J = 8.4$$ Hz, 1H, pyridazine), 3.84–3.76 (m, 4H, piperazine), 2.51 (s, 3H, thiazole-CH$$3$$), 2.32 (s, 3H, thiazole-CH$$_3$$).

- HRMS : m/z calculated for C$${20}$$H$${20}$$N$$6$$OS$$2$$ [M+H]$$^+$$: 448.1245; found: 448.1248.

Purity Assessment

Comparative Analysis of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.